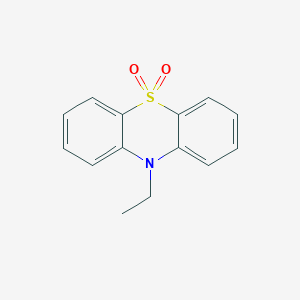

10-Ethyl-10H-phenothiazine 5,5-dioxide

Description

Structure

3D Structure

Properties

CAS No. |

77035-48-4 |

|---|---|

Molecular Formula |

C14H13NO2S |

Molecular Weight |

259.33 g/mol |

IUPAC Name |

10-ethylphenothiazine 5,5-dioxide |

InChI |

InChI=1S/C14H13NO2S/c1-2-15-11-7-3-5-9-13(11)18(16,17)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 |

InChI Key |

SQIYZBNATIFUHF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |

solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Spectroscopic Analyses

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of 10-Ethyl-10H-phenothiazine 5,5-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced Techniques

In ¹H NMR, the ethyl group attached to the nitrogen atom would present as a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The aromatic protons on the two benzene (B151609) rings would appear as a series of multiplets in the downfield region. The presence of the strongly electron-withdrawing sulfone (SO₂) group is expected to shift these aromatic signals further downfield compared to the unoxidized phenothiazine (B1677639) precursor due to deshielding effects.

Similarly, in ¹³C NMR, the carbons of the ethyl group would appear in the upfield region. The aromatic carbons would be observed in the typical range of 115-150 ppm. The carbons directly bonded to the nitrogen and the sulfone-bearing sulfur atom (C-S-C and C-N-C bridgehead carbons) would have their chemical shifts significantly influenced by these heteroatoms. The oxidation of sulfur to sulfone dramatically impacts the electronic structure, which would be reflected in the ¹³C chemical shifts of the adjacent carbons. researchgate.net

For context, the reported NMR data for the unoxidized precursor, 10-ethyl-10H-phenothiazine, is provided below.

| Nucleus | Technique | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| ¹H | NMR (300 MHz) | Not Specified | Aromatic protons as multiplets, ethyl group protons evident | researchgate.net |

| ¹³C | NMR (MHz not specified) | Not Specified | Signals at 189.98, 131.04, 130.16, 128.25, 127.59, 127.49, 124.51, 123.56, 123.30, 115.58, 114.40, 42.47, 13.89 | researchgate.net |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Vibrational Spectroscopy: Infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).

For 10-Ethyl-10H-phenothiazine 5,5-dioxide, the most prominent and diagnostic feature in its IR spectrum would be the strong absorption bands corresponding to the sulfone group. Phenothiazine sulphones exhibit characteristic bands for symmetric and asymmetric SO₂ stretching vibrations. clockss.org These are typically very strong and appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Other bands would include C-H stretching for the aromatic and ethyl groups, and C=C stretching vibrations for the aromatic rings. clockss.orgnist.govnist.gov

Raman spectroscopy provides complementary information. A study on the closely related 10-isopropyl-10H-phenothiazine-5-oxide demonstrated that Raman and its surface-enhanced variant (SERS) are powerful for vibrational characterization. researchgate.net SERS, which involves adsorbing molecules onto a nanostructured metal surface, can dramatically enhance the Raman signal, allowing for the analysis of trace amounts. researchgate.net The comparison between Raman and SERS spectra can reveal information about the molecule's orientation on the metal surface. For phenothiazine oxides, it has been suggested that chemisorption occurs via the lone pair electrons of the oxygen atom(s). researchgate.net

Mass Spectrometry (MS): Elemental and Fragmentation Analysis (e.g., LC-MS, QTOF, HR-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For 10-Ethyl-10H-phenothiazine 5,5-dioxide (C₁₄H₁₃NO₂S), the calculated monoisotopic mass is 259.0667 g/mol .

High-resolution mass spectrometry (HR-MS) techniques, such as Time-of-Flight (TOF) analysis, can measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the elemental formula.

Electron ionization (EI) mass spectrometry would induce fragmentation. A key fragmentation pathway for N-alkylated phenothiazines involves alpha-cleavage, where the bond between the nitrogen and the side chain is broken. For the title compound, this would likely involve the loss of an ethyl radical (•CH₂CH₃), leading to a significant fragment ion. The parent compound, 10H-Phenothiazine, 5,5-dioxide, shows a top peak at m/z 231 in its GC-MS spectrum, corresponding to its molecular ion. nih.gov The fragmentation of the title compound would be expected to produce characteristic daughter ions that can be used to confirm the structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze the composition of reaction mixtures during the synthesis of phenothiazine derivatives. nih.gov

Solid-State Structural Elucidation

Understanding the three-dimensional arrangement of atoms in the solid state is critical for predicting material properties.

Single-Crystal X-ray Diffraction (Crystallographical Analyses)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing exact bond lengths, bond angles, and crystal packing information.

While the specific crystal structure for 10-Ethyl-10H-phenothiazine 5,5-dioxide has not been reported in the surveyed literature, data from highly analogous compounds, such as 1-(5,5-Dioxido-10H-phenothiazin-10-yl)ethanone, provides excellent insight into the expected structural parameters. nih.govresearchgate.net These studies confirm that the phenothiazine dioxide core forces the molecule into a specific conformation and reveals how these molecules arrange themselves in a crystal lattice. nih.govresearchgate.net The crystal packing is often stabilized by weak intermolecular interactions. nih.gov

The crystallographic data for a representative N-substituted phenothiazine dioxide is presented below.

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₄H₁₁NO₃S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 12.5715 (6) | nih.gov |

| b (Å) | 8.7648 (4) | nih.gov |

| c (Å) | 11.5828 (5) | nih.gov |

| β (°) | 92.142 (4) | nih.gov |

| Volume (ų) | 1275.38 (10) | nih.gov |

| Z | 4 | nih.gov |

Analysis of Molecular Conformation and Dihedral Angles

The phenothiazine ring system is not planar. It adopts a characteristic folded, non-planar "butterfly" conformation. This folding is quantified by the dihedral angle between the mean planes of the two flanking benzene rings.

In phenothiazine dioxides, the central six-membered thiazine (B8601807) ring adopts a distorted boat conformation. nih.govresearchgate.net For the related compound 1-(5,5-Dioxido-10H-phenothiazin-10-yl)ethanone, the dihedral angle between the two benzene rings was determined to be 45.8 (1)°. nih.govresearchgate.net This significant folding is a hallmark of the phenothiazine dioxide core. The oxidation of the sulfur atom to SO₂ introduces tetrahedral geometry at the sulfur, which, along with the sp³-hybridized nitrogen, enforces this distinct three-dimensional shape. mdpi.com This conformation is crucial as it influences intermolecular interactions, such as π-π stacking, and ultimately the material's bulk properties. mdpi.com

Theoretical and Computational Investigations of 10 Ethyl 10h Phenothiazine 5,5 Dioxide Systems

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding the properties of 10-Ethyl-10H-phenothiazine 5,5-dioxide lies in accurately modeling its three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) is a robust method for determining the optimized geometries and ground-state electronic properties of molecular systems. For phenothiazine (B1677639) derivatives, DFT calculations are routinely used to predict the molecule's stable conformation. The core structure of phenothiazine is characterized by a non-planar, butterfly-like shape, where the two outer benzene (B151609) rings are folded with respect to each other. researchgate.net This conformation is crucial as it can inhibit the intense intermolecular π-π stacking that often leads to fluorescence quenching in planar molecules. mdpi.com

In the case of 10-Ethyl-10H-phenothiazine 5,5-dioxide, the oxidation of the sulfur atom to a sulfone group (SO₂) significantly influences the electronic properties. The SO₂ group acts as a strong electron acceptor, which can be seen in the calculated distribution of frontier molecular orbitals. DFT calculations on analogous systems, such as 10-methyl-10H-phenothiazine-5,5-dioxide, have been performed using the B3LYP functional to optimize ground-state geometries. sioc-journal.cn These studies show that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-donating part of a molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting moiety. For the phenothiazine-5,5-dioxide unit, it consistently serves as the acceptor part, localizing the LUMO. sioc-journal.cn

Table 1: Representative Geometric Parameters for N-Substituted Phenothiazine Systems Note: Data for the unoxidized 10-ethyl-10H-phenothiazine precursor is provided for comparison to illustrate the core structure. The addition of the 5,5-dioxide group primarily alters the electronics and the geometry around the sulfur atom.

| Parameter | Value (from 10-ethyl-10H-phenothiazine) | Reference |

|---|---|---|

| N-C Bond Length (Å) | 1.406, 1.427 | nih.gov |

| Dihedral Angle between Benzene Rings (°) | ~39.5 | researchgate.net |

The Hartree-Fock (HF) method, while being a more foundational and less complex approach than DFT, serves as a crucial starting point for more advanced calculations. It is particularly useful for obtaining accurate ground-state geometries and is often used as a component in hybrid DFT functionals (like B3LYP). In some computational studies of related systems, such as derivatives of 10-methyl-10H-phenothiazine-5,5-dioxide, the optimal Hartree-Fock exchange method was specifically utilized to calculate vertical transition energies, building upon the geometries optimized at the DFT level. sioc-journal.cn This highlights the synergistic use of HF and DFT methods to achieve a comprehensive understanding of both the ground and excited states of the molecule.

Excited State Dynamics and Photophysical Property Prediction

Understanding how the molecule behaves upon absorption of light is critical for its application in photoluminescent materials. Computational methods can predict these photophysical properties with considerable accuracy.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for investigating the excited states of molecules. It allows for the calculation of vertical transition energies, which correspond to the absorption of light, and the prediction of emission spectra. For phenothiazine-based materials, TD-DFT calculations can elucidate the nature of electronic transitions, such as π-π* and n-π* transitions, and predict their corresponding wavelengths and oscillator strengths (f), which indicates the probability of a transition occurring. sioc-journal.cnrsc.org

Studies on closely related 10-alkyl-phenothiazine-5,5-dioxide derivatives demonstrate that TD-DFT can effectively model their absorption and emission characteristics. sioc-journal.cn For example, calculations on push-pull systems containing the phenothiazine-5,5-dioxide acceptor show distinct absorption bands that are well-reproduced by TD-DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set. rsc.org These calculations confirm that the lowest energy transition is typically a charge-transfer transition from the HOMO on a donor part of the molecule to the LUMO on the phenothiazine-5,5-dioxide acceptor. sioc-journal.cnrsc.org

A key parameter for advanced light-emitting materials, particularly those utilizing thermally activated delayed fluorescence (TADF), is the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (typically < 0.3 eV) allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enhancing emission efficiency.

Computational methods, specifically TD-DFT, are instrumental in predicting this value. For derivatives of 10-methyl-10H-phenothiazine-5,5-dioxide designed as TADF materials, TD-DFT calculations have been used to determine the theoretical ΔEST. sioc-journal.cn These calculated values showed good agreement with experimental results derived from time-resolved fluorescence and phosphorescence spectra, confirming the predictive power of the computational approach. sioc-journal.cn The strong electron-accepting nature of the phenothiazine-5,5-dioxide core helps in spatially separating the HOMO and LUMO, which is a key strategy for designing molecules with small ΔEST values. sioc-journal.cn

Table 2: Calculated and Experimental ΔEST for 10-Methyl-10H-phenothiazine-5,5-dioxide Derivatives Note: This data for closely related analogs illustrates the typical energy gap values for this class of compounds.

| Compound | Theoretical ΔEST (eV) (TD-DFT) | Experimental ΔEST (eV) | Reference |

|---|---|---|---|

| Compound 1a | 0.232 | 0.203 | sioc-journal.cn |

| Compound 1b | 0.295 | 0.177 | sioc-journal.cn |

Mechanistic Insights into Intramolecular and Intermolecular Interactions

The functional properties of 10-Ethyl-10H-phenothiazine 5,5-dioxide are governed by a balance of forces within the molecule and between adjacent molecules. The oxidation state of the sulfur atom is a dominant factor in these interactions.

The conversion of the sulfide (B99878) to a sulfone (SO₂) significantly alters the intramolecular electronic landscape. It enhances the electron-accepting character of the phenothiazine core, which is fundamental to creating intramolecular charge-transfer (ICT) states when combined with an electron-donating group. sioc-journal.cn Furthermore, studies on related systems like 10-ethynyl-10H-phenothiazine 5,5-dioxide have shown that oxidation to the dioxide shortens the transannular S···N contact distance, indicating a stronger interaction between the sulfur and nitrogen atoms across the central ring. mdpi.com

From an intermolecular perspective, the non-planar butterfly structure imparted by the phenothiazine core, along with the bulky SO₂ group, plays a crucial role in disrupting crystal packing. This steric hindrance can prevent the formation of non-emissive aggregates (excimers) that arise from strong π-π stacking, which is beneficial for maintaining high solid-state luminescence efficiency. mdpi.com The presence of the S=O bonds in the sulfone group provides sites for potential intermolecular C-H···O hydrogen bonding, which can further influence the supramolecular arrangement in the solid state. mdpi.com

Analysis of Transannular S⋯N Interactions and their Electronic Implications

Theoretical and computational studies have shed light on the significant transannular interactions between the sulfur (S) and nitrogen (N) atoms within the central ring of phenothiazine derivatives. In the case of 10-substituted-10H-phenothiazine 5,5-dioxides, this interaction is particularly noteworthy. The oxidation of the sulfur atom to a sulfone (SO₂) group profoundly alters the geometry and electronic structure of the molecule.

In a closely related compound, 10-ethynyl-10H-phenothiazine 5,5-dioxide, crystallographic analysis reveals a distinct intramolecular S⋯N contact. nih.govresearchgate.net This distance is observed to be shorter in the 5,5-dioxide derivative compared to its 5-oxide counterpart, indicating a stronger interaction. nih.gov This shorter distance suggests a more pronounced "butterfly" conformation, where the two benzene rings are bent out of the plane of the central thiazine (B8601807) ring.

Table 1: Comparison of N-C Bond Distances and Dihedral Angles in Phenothiazine Derivatives Data adapted from studies on related phenothiazine structures to illustrate electronic effects.

| Compound Type | N-Substituent | Average N-C Distance (Å) | Dihedral Angle Between Benzene Rings (°) |

|---|---|---|---|

| Phenothiazine Oxide | H | 1.367 | 18.40 |

| Phenothiazine Derivative | methyl | 1.429 | - |

| Phenothiazine Derivative | ethyl | 1.417 | - |

| Phenothiazine Oxide | acetyl | 1.432 | - |

Source: Adapted from Wang et al., 2009; Chu & Van der Helm, 1974, 1975, 1976. nih.gov

Role of d-pπ Bonds in Phosphorescence Properties

The presence of the sulfonyl group (SO₂) in 10-Ethyl-10H-phenothiazine 5,5-dioxide introduces d-pπ bonds that play a critical role in its phosphorescent properties. nih.govresearchgate.net These bonds, formed between the d-orbitals of the sulfur atom and the p-orbitals of the oxygen atoms, significantly influence the electronic configuration and excited state dynamics of the molecule. lnu.edu.cn

Research has demonstrated that the introduction of d-pπ bonds into a phenothiazine system can dramatically enhance phosphorescence. lnu.edu.cn One key mechanism is the suppression of non-radiative decay pathways. The d-pπ bonds contribute to a more rigid molecular structure and can hinder intermolecular π-π stacking, which in turn inhibits excited triplet-triplet annihilation (TTA), a common quenching process. nih.govresearchgate.net

Furthermore, theoretical calculations and experimental data indicate that d-pπ bonds are instrumental in manipulating the electronic configuration of the lowest triplet state (T₁). lnu.edu.cn They promote a nearly pure (π, π*) configuration of the T₁ state, which has an extremely slow decay rate, leading to ultralong organic phosphorescence (UOP). lnu.edu.cn In studies of phenothiazine dioxide derivatives, a remarkable increase in phosphorescence lifetime, by as much as 19 times, has been observed compared to non-oxidized analogues. lnu.edu.cnresearchgate.net For instance, the compound DOPEO, a phenothiazine dioxide derivative, exhibits a record-long phosphorescence lifetime of 876 ms (B15284909) and a phosphorescence quantum yield of 8.2%, the highest values reported for phenothiazine-based phosphorescent materials. lnu.edu.cn

Table 2: Photophysical Data for Phenothiazine Derivatives

| Compound | Phosphorescence Lifetime (ms) | Phosphorescence Quantum Yield (%) | Key Structural Feature |

|---|---|---|---|

| PPMO | - | - | Reference compound |

| DOPPMO | - | - | Contains d-pπ bonds |

| PEO | - | - | Reference compound |

| DOPEO | 876 | 8.2 | Contains d-pπ bonds |

Source: Adapted from Utilising d–pπ Bonds for Ultralong Organic Phosphorescence. lnu.edu.cnresearchgate.net

Solvatochromic Effects and Intramolecular Charge Transfer Mechanisms

The electronic structure of 10-Ethyl-10H-phenothiazine 5,5-dioxide, featuring an electron-donating phenothiazine core modified by a potent electron-withdrawing sulfonyl group, gives rise to significant intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In phenothiazine 5,5-dioxide systems, the HOMO is typically spread across the molecule, while the LUMO is more localized on the acceptor portion, facilitating this charge transfer. acs.orgnih.gov

The oxidation of the sulfur atom is a key strategy for tuning these ICT properties. Quantum mechanical calculations and electrochemical studies confirm that phenothiazine-5,5-dioxide is a weaker electron donor compared to the parent phenothiazine. nih.govacs.orgnih.gov This modification has a profound effect on the photophysics. While non-oxidized phenothiazine derivatives may undergo twisted intramolecular charge transfer (TICT), leading to fluorescence quenching, the oxygen-functionalized 5,5-dioxide derivatives tend to form a planar intramolecular charge transfer (PICT) state. nih.govnih.gov This PICT state is often highly fluorescent. nih.govnih.gov

The ICT nature of the excited state makes the emission properties of these compounds sensitive to the polarity of their environment, a phenomenon known as solvatochromism. The significant change in dipole moment between the ground state and the excited ICT state means that polar solvents will stabilize the excited state more than non-polar solvents, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum as solvent polarity increases. This behavior underscores the charge transfer mechanism at play and highlights how the solvent environment can be used to modulate the photophysical output of these molecules.

Photophysical Properties and Optoelectronic Applications of 10 Ethyl 10h Phenothiazine 5,5 Dioxide and Derivatives

Luminescence Characteristics

The luminescence of phenothiazine (B1677639) 5,5-dioxide derivatives is a subject of extensive research, with a focus on harnessing their unique emission properties for various applications. These compounds exhibit a range of interesting phenomena, from efficient room temperature phosphorescence to delayed fluorescence mechanisms.

Room Temperature Phosphorescence (RTP) Efficiency and Lifetimes

In the solid state, efficient intermolecular π-π interactions are conducive to long phosphorescence lifetimes in phenothiazine 5,5-dioxide derivatives. researchgate.net For example, some 10-phenyl-10H-phenothiazine-5,5-dioxide-based derivatives exhibit phosphorescence with a slow decay in the hundreds of milliseconds. acs.org However, it is noteworthy that not all derivatives are phosphorescent. For example, a push-pull chromophore based on 3,7-dinitro-10H-phenothiazine 5-oxide shows no room-temperature phosphorescence, a common trait for many nitroaromatic compounds. nih.gov

The table below summarizes the RTP properties of some phenothiazine derivatives, illustrating the range of observed lifetimes and quantum yields.

| Compound | Phosphorescence Lifetime (ms) | Phosphorescence Quantum Yield (%) | Notes |

| o-TPA-sMeᵒ | 64 | 0.19 | Emits green afterglow. |

| o-TPA-sMeᵐ | 239 | 0.17 | Emits yellow-green afterglow. |

| o-TPA-sMeᵖ | 209 | 2.0 | Emits yellow afterglow. |

| PTri@PVP | 819 | 20.73 | Exhibits the best RTP performance in this series. |

Data for o-TPA-sMe derivatives from nih.gov. Data for PTri@PVP from researchgate.net.

Delayed Fluorescence Phenomena, including Aggregation-Induced Delayed Fluorescence (AIDF) and Thermally Activated Delayed Fluorescence (TADF)

Derivatives of 10-ethyl-10H-phenothiazine 5,5-dioxide are actively being explored for their delayed fluorescence properties, which are critical for high-efficiency organic light-emitting diodes (OLEDs).

Aggregation-Induced Delayed Fluorescence (AIDF):

A novel electron acceptor based on 10-phenyl-10H-phenothiazine 5,5-dioxide (2PTO) has been utilized to create materials exhibiting aggregation-induced delayed fluorescence (AIDF). rsc.org An emitter designated as PXZ2PTO, which incorporates phenoxazine (B87303) as the electron donor, demonstrates both AIE (Aggregation-Induced Emission) and TADF characteristics. rsc.org The unique AIDF properties of such molecules, which are nearly non-luminescent in solution but become highly emissive in an aggregated state or as a neat film, are attributed to the restriction of conformational changes in the phenothiazine donor unit and rotation around the donor-acceptor bond. scispace.com This restriction of intramolecular motion suppresses non-radiative decay pathways, leading to enhanced emission. Molecules that exhibit both AIE and TADF are promising for developing efficient non-doped OLEDs. nih.gov

Thermally Activated Delayed Fluorescence (TADF):

Phenothiazine and its dioxide derivatives are key components in the design of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgnih.gov These materials can achieve high external quantum efficiencies (EQEs) in OLEDs, surpassing the theoretical limit for conventional fluorescent emitters. nih.govrsc.org The TADF mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (rISC) from the triplet state to the singlet state, thus harvesting triplet excitons for light emission. nih.gov

A theoretical study on phenothiazine-based systems has provided insights into the factors influencing TADF, including the singlet-triplet energy gaps and spin-orbit coupling. nih.gov In a series of push-pull compounds with naphthalimide as the acceptor and phenothiazine or its dioxide as the donor, the phenothiazine derivatives exhibited a larger push-pull character compared to the phenothiazine dioxide derivatives, which influenced their TADF properties. rsc.org

The performance of OLEDs based on TADF emitters with phenothiazine dioxide-containing hosts has been demonstrated to be highly efficient for blue, green, and yellow emission. rsc.org

Photochemical and Photothermal Stability Enhancements

Oxidized phenothiazine derivatives, including the 5,5-dioxide, are reported to possess enhanced photochemical and photothermal stabilities. rsc.org This increased stability is a significant advantage for their application in optoelectronic devices, where degradation under operational stress can limit device lifetime. The robust nature of these compounds contributes to their potential for creating durable and long-lasting OLEDs and other electronic components.

Functional Materials Development

The favorable photophysical properties of 10-ethyl-10H-phenothiazine 5,5-dioxide and its derivatives have led to their incorporation into various functional materials, most notably for light-emitting and photovoltaic applications.

Organic Light-Emitting Diodes (OLEDs) and Emitter Development

Phenothiazine S,S-dioxide derivatives have been successfully employed as emitter substances in organic light-emitting diodes (OLEDs). google.com They can be used as fluorescent materials in the light-emitting layer and are noted for their good luminance and quantum yields. google.com

A significant advancement is the use of these derivatives in non-doped OLEDs. For instance, a green non-doped TADF OLED using the PXZ2PTO emitter, which is based on a 10-phenyl-10H-phenothiazine 5,5-dioxide acceptor, achieved a high maximum external quantum efficiency (EQE) of 16.4%, a current efficiency (CE) of 44.9 cd A⁻¹, and a power efficiency (PE) of 32.0 lm W⁻¹. rsc.org The performance of non-doped devices was comparable to doped counterparts, with a maximum EQE of 16.3%, CE of 43.8 cd A⁻¹, and PE of 35.2 lm W⁻¹. rsc.org

Furthermore, phenothiazine dioxide-containing derivatives have been developed as efficient host materials for blue, green, and yellow TADF OLEDs, demonstrating their versatility in OLED architecture. rsc.org

The table below presents the performance of an OLED device using a phenothiazine 5,5-dioxide derivative.

| Device | Emitter | Max. EQE (%) | Max. CE (cd A⁻¹) | Max. PE (lm W⁻¹) |

| Non-doped OLED | PXZ2PTO | 16.4 | 44.9 | 32.0 |

Data from rsc.org.

Photovoltaic Devices

While the primary focus of 10-ethyl-10H-phenothiazine 5,5-dioxide has been on light emission, the broader class of phenothiazine derivatives has been extensively studied for photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.netbibliotekanauki.pl The strong electron-donating nature of the phenothiazine core makes it an excellent component for sensitizer (B1316253) dyes. rsc.orgresearchgate.net

The non-planar "butterfly" conformation of the phenothiazine ring is advantageous as it can suppress molecular aggregation, which is often a cause of efficiency loss in solar cells. rsc.orgresearchgate.net By modifying the phenothiazine structure, for instance by introducing different acceptor units and varying the N-alkyl chain length, the performance of DSSCs can be significantly tuned. nih.govresearchgate.net

Although specific studies on the application of 10-ethyl-10H-phenothiazine 5,5-dioxide in photovoltaic devices are limited, the extensive research on related phenothiazine sensitizers suggests a promising avenue for future exploration.

Dye-Sensitized Solar Cells (DSSCs) and Photosensitizer Design

Phenothiazine (PTZ) serves as a robust electron-donating core in donor-acceptor (D-A) systems for metal-free organic dyes used in Dye-Sensitized Solar Cells (DSSCs). nih.gov Its distinct, non-planar "butterfly" structure is advantageous as it effectively suppresses the aggregation of dye molecules on the semiconductor surface, a common issue that can impair device efficiency. nih.govresearchgate.netrsc.org The electron-rich sulfur and nitrogen atoms within the heterocyclic structure make phenothiazine a more potent donor compared to other amine-based structures like triphenylamine (B166846) or carbazole. rsc.org

The oxidation of the sulfur atom to a sulfone (5,5-dioxide) modifies the electronic properties of the phenothiazine unit, turning it into a strong electron-acceptor. This allows for the design of different types of sensitizers. However, much of the research in DSSCs has focused on the unoxidized phenothiazine core as the primary electron donor. In these designs, derivatives are often constructed in a D-π-A (Donor-π bridge-Acceptor) or D-π-D-π-A configuration, where phenothiazine is the donor. nih.gov For instance, novel dyes incorporating a phenothiazine scaffold linked through an acetylene (B1199291) unit to various donor moieties and a cyanoacrylic acid anchoring group have been synthesized and evaluated. nih.gov The performance of these dyes is highly dependent on the molecular structure, particularly the nature of the terminal donor groups and the length of the π-conjugated system, which influence light-harvesting ability and energy levels. nih.gov

| Dye Derivative | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Source |

|---|---|---|---|---|

| PTZ derivative with octyl chain | 4.76% | 720 mV | 9.64 mA cm-2 | nih.gov |

| Novel PTZ chromophore | up to 5.5% | - | - | rsc.org |

| PTZ and DTP derivative | 5.70% - 7.70% | - | - | nih.gov |

Planar Perovskite Solar Cells (PSCs) and Hole Transport Materials

In the realm of perovskite solar cells (PSCs), derivatives of phenothiazine 5,5-dioxide (PDO) have emerged as highly effective hole transport materials (HTMs). rsc.orgresearchgate.net The development of stable and cost-effective HTMs is a critical step toward the commercialization of PSC technology, and phenothiazine offers a promising alternative to the widely used but expensive spiro-OMeTAD. nih.govresearchgate.net

The transformation of the electron-donating sulfur atom in phenothiazine to an electron-withdrawing sulfonyl group (SO₂) is a key molecular design strategy. researchgate.net This oxidation creates a molecule with a donor-acceptor-donor (D-A-D) architecture, which profoundly influences the material's energy levels and charge carrier mobility. rsc.orgresearchgate.net

Researchers have designed and synthesized novel HTMs using the phenothiazine 5,5-dioxide core, with two examples being PDO1 and PDO2. rsc.org These materials exhibit suitable energy level alignment with the perovskite layer, high hole mobility, and excellent conductivity. rsc.org The device incorporating the PDO2 hole transport material achieved an impressive power conversion efficiency of 20.2%, alongside good operational stability under ambient conditions. rsc.orgresearchgate.net This high efficiency is a direct result of the favorable electronic properties imparted by the PDO core, which facilitates efficient extraction and transport of holes from the perovskite absorber layer to the electrode. rsc.org These findings underscore the significant potential of the phenothiazine 5,5-dioxide building block for developing next-generation, low-cost, and highly efficient HTMs for perovskite solar cells. rsc.orgresearchgate.net

| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) | Key Structural Feature | Source |

|---|---|---|---|

| PDO2 | 20.2% | Phenothiazine 5,5-dioxide (PDO) core | rsc.orgresearchgate.net |

| D-A-D HTM (HZ3) | 17.7% | Phenothiazine core | researchgate.net |

Chemical Sensing Technologies

Oxidized phenothiazine derivatives, including phenothiazine 5,5-dioxide, possess unique photophysical properties that make them suitable for chemical sensing applications. rsc.org A key feature is their ability to exhibit room temperature phosphorescence, which can be modulated by interaction with specific analytes. rsc.org

A practical example of this application is the development of sensors for hypochlorous acid (HOCl). dntb.gov.ua In one such system, a phenothiazine-based dye was covalently immobilized on a titanium dioxide nanorod-coated electrode. The sensor's operating principle relies on the oxidation of the phenothiazine's sulfur atom to a sulfoxide (B87167) upon reaction with HOCl. This chemical transformation diminishes the internal charge transfer (ICT) effect within the dye molecule, leading to a measurable reduction in the photocurrent generated under visible light. dntb.gov.ua This change in electrical signal allows for the sensitive detection of the target analyte. This mechanism highlights how the redox activity of the phenothiazine core can be harnessed to create effective chemical sensors.

Optical Recording Devices and Data Storage Applications

The same properties that make oxidized phenothiazines useful for sensing also enable their use in advanced data storage technologies. Derivatives of phenothiazine 5-oxide and 5,5-dioxide are being explored for applications in optical recording devices and data storage. rsc.org

The crucial characteristics for this application are their long-lived emission lifetimes, high phosphorescence quantum yields, and excellent photochemical and photothermal stability in the solid state. rsc.org These properties allow for the creation of materials where data can be written and read using light. The long-lived phosphorescence provides a distinct "off" to "on" state transition that can be used to store binary information, while the material's stability ensures the integrity of the stored data over time.

Digital Security and Anti-Counterfeiting Technologies

The unique luminescent properties of oxidized phenothiazine derivatives are well-suited for applications in security and anti-counterfeiting. rsc.org Materials based on phenothiazine 5-oxide and 5,5-dioxide can be incorporated into inks, polymers, or coatings to create invisible security features.

These features are based on the compounds' room temperature phosphorescence. rsc.org A marking made with a phenothiazine dioxide-based ink would be invisible under normal lighting but would emit a characteristic, long-lasting glow after being excited by a specific wavelength of light (e.g., UV light). This "glow-in-the-dark" effect is difficult to replicate with conventional dyes or pigments, providing a low-cost yet highly effective method for authenticating documents, currency, and high-value products, thereby preventing forgery and counterfeiting. rsc.org

Non-Clinical Bioimaging Probes

Phenothiazine derivatives, particularly oxidized forms like the 5,5-dioxide, are valuable tools in biomedical research as non-clinical bioimaging probes. rsc.org Their utility stems from their strong photoluminescence, low toxicity, and the ability to be chemically modified to target specific cellular structures or molecules. rsc.org

These compounds can act as fluorescent or phosphorescent labels. When introduced into a biological system, they can accumulate in specific regions and report on their local environment through changes in their light emission. The room temperature phosphorescence of phenothiazine 5,5-dioxide derivatives is especially advantageous, as the long emission lifetime allows for time-gated imaging. rsc.org This technique eliminates background autofluorescence from the biological sample, significantly improving the signal-to-noise ratio and enabling clearer, more sensitive imaging of cellular processes.

Photocatalysis in Organic Synthesis Reactions (e.g., Polymerization, Oxidative Coupling)

Phenothiazine and its derivatives have been identified as potent organic photoredox catalysts, offering a metal-free alternative for various chemical transformations. diva-portal.orgscielo.br These catalysts can absorb light and use that energy to facilitate reactions that are otherwise difficult to achieve. diva-portal.org

For example, 10-phenyl-10H-phenothiazine has been used to catalyze dehalogenation reactions and pinacol (B44631) coupling of aromatic aldehydes with moderate to high yields. diva-portal.org In the field of polymer chemistry, a phenothiazine derivative, 10-(pyren-1-yl)-10H-phenothiazine (PPTh), has been successfully employed as an organic photocatalyst for metal-free atom transfer radical polymerization (ATRP). scielo.br This method was used to synthesize poly(4-vinyl pyridine) with well-controlled molecular weights and narrow polydispersity at ambient temperature. scielo.br The catalytic cycle involves the excited state of the phenothiazine derivative initiating a radical polymerization process. The principles of photocatalysis demonstrated with these derivatives are applicable to the broader class of phenothiazines, including those with the 5,5-dioxide structure, for driving a range of organic synthesis reactions such as oxidative coupling and polymerization.

Electrochemical Investigations of 10 Ethyl 10h Phenothiazine 5,5 Dioxide Systems

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to probe the redox behavior of molecules like 10-Ethyl-10H-phenothiazine 5,5-dioxide. CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into oxidation and reduction processes.

Studies on various phenothiazine (B1677639) derivatives show that they typically undergo oxidation at the sulfur and nitrogen atoms. mdpi.comresearchgate.net The first oxidation step is often a reversible one-electron process, forming a stable radical cation. mdpi.comresearchgate.net However, the presence of the electron-withdrawing sulfone (5,5-dioxide) group in 10-Ethyl-10H-phenothiazine 5,5-dioxide significantly alters this behavior. The sulfone group makes the phenothiazine core more electron-deficient, which generally makes oxidation more difficult (occur at higher potentials) and reduction easier compared to the non-oxidized phenothiazine parent. mdpi.comresearchgate.net

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials are fundamental properties that quantify the ease with which a molecule can lose or gain electrons. For phenothiazine derivatives, these potentials are highly dependent on the substituents attached to the heterocyclic core. mdpi.comrsc.org

The oxidation of the sulfur atom to form the 5,5-dioxide derivative makes the phenothiazine ring system significantly more electron-deficient. This increased electron-withdrawing character stabilizes the molecule against oxidation, thus shifting its oxidation potential to higher, more positive values compared to the parent 10-ethylphenothiazine (B154437). researchgate.net For comparison, the parent compound 10-ethylphenothiazine has a redox potential near 3.5 V vs. Li/Li⁺. researchgate.net

Conversely, the electron-deficient nature of the phenothiazine-5,5-dioxide core facilitates reduction. Cyclic voltammetry experiments on various phenothiazine-5,5-dioxide-based derivatives show that they exhibit reduction waves at low potential ranges, a characteristic attributed to the strong electron-acceptor nature of the sulfone group. researchgate.net The exact potential values are influenced by the solvent, supporting electrolyte, and the specific substituents on the aromatic rings. researchgate.net

Table 1: Comparative Redox Potentials of Phenothiazine Derivatives (Note: Data is based on analogous compounds and general principles, as specific values for 10-Ethyl-10H-phenothiazine 5,5-dioxide are not detailed in the provided sources.)

| Compound Type | Expected Oxidation Potential | Expected Reduction Behavior | Reference |

| 10-Alkyl-Phenothiazine | Lower (e.g., ~3.5 V vs. Li/Li⁺ for 10-ethylphenothiazine) | Reduction is difficult | researchgate.net |

| 10-Alkyl-Phenothiazine 5,5-dioxide | Higher (more positive) than parent phenothiazine | Multiple reduction waves at low potentials | researchgate.net |

Elucidation of Highest Occupied Molecular Orbital (HOMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) energy level is a critical parameter in materials science, as it relates to the ionization potential and the electron-donating ability of a molecule. researchgate.net In electrochemical studies, the HOMO energy level can be estimated from the onset oxidation potential (E_ox) measured by cyclic voltammetry.

For phenothiazine derivatives, the introduction of the 5,5-dioxide group lowers the HOMO energy level. This is consistent with the observed increase in oxidation potential, as more energy is required to remove an electron from a lower-lying orbital. While direct data for 10-Ethyl-10H-phenothiazine 5,5-dioxide is not specified, research on closely related 10-methyl-10H-phenothiazine-5,5-dioxide derivatives provides valuable insight. In these systems, the HOMO energy levels were estimated via cyclic voltammetry to be in the range of -5.075 eV to -5.412 eV, depending on the other substituents on the molecule. sioc-journal.cn This indicates a strong electron-accepting nature conferred by the 10-methyl-10H-phenothiazine-5,5-dioxide unit. sioc-journal.cn

Table 2: Estimated HOMO Energy Levels for Analogous Phenothiazine 5,5-dioxide Derivatives

| Compound | Estimated HOMO Energy Level (eV) | Reference |

| Donor-Acceptor molecule with 10-methyl-10H-phenothiazine-5,5-dioxide unit (analogue 1) | -5.111 | sioc-journal.cn |

| Donor-Acceptor molecule with 10-methyl-10H-phenothiazine-5,5-dioxide unit (analogue 2) | -5.075 | sioc-journal.cn |

| Donor-Acceptor molecule with 10-methyl-10H-phenothiazine-5,5-dioxide unit (analogue 3) | -5.412 | sioc-journal.cn |

These values highlight the stabilization of the HOMO level due to the electron-withdrawing sulfone group, a key feature that would be expected in 10-Ethyl-10H-phenothiazine 5,5-dioxide as well.

Electrochemical Regeneration Mechanisms in Device Applications

The ability of phenothiazine derivatives to undergo reversible redox reactions makes them suitable for various device applications, such as redox flow batteries, dye-sensitized solar cells, and as mediators in biosensors where electrochemical regeneration is key. researchgate.netrsc.orggoogle.com Electrochemical regeneration refers to the process of restoring the active form of the molecule at an electrode surface after it has participated in a chemical reaction.

In a device context, such as a redox shuttle for lithium-ion battery overcharge protection, a molecule like 10-ethylphenothiazine can be oxidized at the cathode. researchgate.net The resulting stable radical cation then diffuses to the anode to be reduced (regenerated) back to its neutral state, completing the cycle. researchgate.net The remarkable stability of the phenothiazine radical cation is crucial for the efficiency and longevity of this process. researchgate.netacs.org

For a 5,5-dioxide derivative, the electrochemical stability of both the neutral and the reduced species would be critical. Given that phenothiazine-5,5-dioxides are strong electron acceptors, they could potentially be used in applications requiring p-type materials or as electron-transporting layers. The regeneration mechanism would involve a reversible reduction at a working electrode, followed by re-oxidation either chemically or electrochemically to complete the operational cycle. The efficiency of this regeneration is paramount for the device's stability and performance, relying on the chemical and electrochemical reversibility of the redox couple. rsc.org

Structure Property Relationship Studies in Advanced Materials Design

Influence of N-Substitution on Photophysical and Electrochemical Attributes

The substitution at the nitrogen atom of the phenothiazine (B1677639) ring system significantly impacts the molecule's electronic and photophysical properties. The nature of the substituent, whether it is an alkyl, aryl, or another functional group, can alter the electron density, molecular conformation, and ultimately the electrochemical behavior and light-emitting characteristics of the resulting compound.

N-alkylation and N-arylation are common strategies to modify phenothiazine derivatives. mdpi.com For instance, the introduction of an N-octyl chain in phenothiazine-based dyes has been shown to influence their performance in dye-sensitized solar cells (DSSCs). acs.org Studies on N-phenylphenothiazine derivatives have demonstrated that substituting the phenyl group with electron-donating or electron-withdrawing groups can modulate the absorption maxima and electrochemical potentials. beilstein-journals.org Electron-donating groups tend to lower the reduction potential, while electron-accepting groups, like a nitro group, shift it to higher values. beilstein-journals.org

The stability of the resulting radical cations formed upon oxidation is also a critical factor, particularly for applications like redox shuttles in lithium-ion batteries. The stability of these radical cations is highly dependent on the N-substituent, with some substitutions leading to cleavage of the C-N bond upon oxidation, which can be detrimental to the performance of the device. nih.gov

Table 1: Effect of N-Aryl Substitution on the Reduction Potential of Phenothiazine Derivatives beilstein-journals.org

| N-Aryl Substituent | Reduction Potential (E(cation radical/neutral) vs SCE) |

| 4-NO2 | 0.89 V |

| 4-Thioether | 0.71 V |

| 4-Dialkylamino | Up to -3.0 V (estimated excited state) |

Impact of Sulfur Oxidation State on Electronic and Luminescent Characteristics

The oxidation state of the sulfur atom in the phenothiazine ring is a powerful tool for tuning the electronic and luminescent properties of these materials. Oxidation of the sulfide (B99878) (phenothiazine) to a sulfoxide (B87167) (phenothiazine-5-oxide) or a sulfone (phenothiazine-5,5-dioxide) dramatically alters the electronic nature of the central ring. northumbria.ac.ukresearchgate.net

Phenothiazine itself is an electron-donating moiety. wikipedia.org However, upon oxidation to phenothiazine-5,5-dioxide, the sulfone group acts as a strong electron-withdrawing group. northumbria.ac.ukrsc.org This transformation has a profound effect on the molecule's frontier molecular orbitals (HOMO and LUMO). The oxidation primarily stabilizes the HOMO energy level, leading to a significant increase in the oxidation potential. rsc.org For example, one study found that the oxidation potential of a phenothiazine derivative increased from 0.87 V to 1.68 V upon oxidation to the corresponding sulfone. rsc.org

This change in electronic structure directly impacts the luminescent properties. The increased electron-withdrawing nature of the sulfone can lead to a significant blue shift in the absorption and emission spectra. researchgate.net In some cases, the strong electron-withdrawing effect of the sulfone group can lead to fluorescence quenching. rsc.org Conversely, the parent phenothiazine derivatives can exhibit high fluorescence quantum yields. rsc.org The oxidation state also influences the molecular geometry, with phenothiazine-5,5-dioxide having a wider dihedral angle between the benzene (B151609) rings compared to phenothiazine. northumbria.ac.uk

Table 2: Comparison of Properties for a Phenothiazine (JNU-S) and its corresponding Sulfone (JNU-SO2) rsc.org

| Property | JNU-S (Phenothiazine) | JNU-SO2 (Phenothiazine-5,5-dioxide) |

| Oxidation Potential | 0.87 V | 1.68 V |

| HOMO Energy Level | -5.11 eV | -5.92 eV |

| Fluorescence Quantum Yield (in chloroform) | 52% | 6% |

Conjugation Effects and Donor-Acceptor (D-A) / Donor-π-Donor-π-Acceptor (D-π-D-π-A) Architectures

The incorporation of phenothiazine and its derivatives into conjugated systems, particularly in donor-acceptor (D-A) and donor-π-donor-π-acceptor (D-π-D-π-A) architectures, is a key strategy for developing materials for organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). acs.orgmdpi.comrsc.org In these systems, the electron-rich phenothiazine unit typically serves as the electron donor. rsc.org

The nature of the π-conjugated bridge and the acceptor unit plays a crucial role in determining the photophysical and electrochemical properties of the final molecule. By carefully selecting these components, it is possible to tune the HOMO-LUMO energy gap, which in turn affects the material's light absorption and charge transport characteristics. mdpi.com For instance, in D-π-A systems designed for OSCs, the strategic placement of bromine atoms on the acceptor unit can lead to a reduction in the HOMO-LUMO energy gap and a red-shift in the absorption spectrum, enhancing the material's ability to harvest solar energy. mdpi.com

The design of D-π-D-π-A systems allows for even more complex electronic structures. In one example, two new phenothiazine-based dyes with a D-π-D-π-A architecture were synthesized for use in dye-sensitized solar cells (DSSCs). acs.org These molecules featured an N-octyl phenothiazine core as the primary donor, an imidazole (B134444) unit as a secondary donor, a triple bond as part of the π-bridge, and a cyanoacrylic acid moiety as the acceptor. acs.org The length of the alkyl chain on the imidazole unit was found to have a minimal effect on the frontier orbital energies. acs.org

Substituent Effects on Molecular Conformation and Intermolecular Interactions

Substituents on the phenothiazine core not only influence the electronic properties but also have a significant impact on the molecule's three-dimensional structure and how molecules pack together in the solid state. The inherent non-planar "butterfly" conformation of the phenothiazine ring can be further modulated by the introduction of various functional groups. mdpi.comacs.org

The nature and position of substituents can affect the dihedral angle of the phenothiazine fold. northumbria.ac.uk For example, oxidation of the sulfur to a sulfone increases this angle. northumbria.ac.uk The conformation of the molecule can, in turn, influence its photophysical properties. Studies have shown that different molecular conformations of the same phenothiazine derivative can lead to different room-temperature phosphorescence behaviors. rsc.org Specifically, a quasi-axial conformation can exhibit a pronounced room-temperature phosphorescence effect, while a quasi-equatorial conformation may not. rsc.org

Intermolecular interactions, such as C-H···O, C-H···S, and π-π stacking, are critical in determining the crystal packing of phenothiazine derivatives. mdpi.com These interactions can help to suppress molecular motions, which can reduce non-radiative energy loss and enhance luminescence. mdpi.com However, the presence of bulky substituents or the oxidation of the sulfur atom can hinder or even prevent π-π stacking interactions. mdpi.com Hirshfeld surface analysis is a useful tool for visualizing and quantifying these intermolecular interactions. mdpi.comnih.gov

Future Research Trajectories and Emerging Academic Applications

Development of Novel 10-Ethyl-10H-phenothiazine 5,5-dioxide Derivatives with Tailored Functionalities

Future research is heavily geared towards the synthesis of new derivatives where the 10-Ethyl-10H-phenothiazine 5,5-dioxide core is functionalized to achieve specific, tailored properties. The primary synthetic step involves the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, which can be accomplished using reagents like 3-chloroperbenzoic acid, to yield the 5,5-dioxide (sulfone) form. rsc.orgresearchgate.net This transformation converts the phenothiazine unit from a strong electron donor to a weaker one, a critical modification for creating materials with specific electronic characteristics. researchgate.net

The development of novel derivatives often employs advanced synthetic methodologies to introduce various functional groups onto the phenothiazine framework. Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Sonogashira cross-coupling and [2+2] cycloaddition-retroelectrocyclic ring-opening reactions have been used to create π-conjugated push-pull chromophores based on the phenothiazine-5,5-dioxide scaffold. rsc.orgresearchgate.net Similarly, the Buchwald-Hartwig cross-coupling reaction is a key method for linking donor moieties to the phenothiazine dioxide acceptor core, creating intramolecular charge transfer (ICT) compounds. sioc-journal.cn These strategies allow for the precise tuning of the molecule's electronic and photophysical properties by attaching various electron-donating or electron-withdrawing groups at different positions on the aromatic rings. rsc.orgsioc-journal.cn

Integration into Hybrid Organic-Inorganic Material Systems

A significant future direction involves incorporating 10-Ethyl-10H-phenothiazine 5,5-dioxide and its derivatives into hybrid material systems, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These crystalline, porous materials offer a platform to organize functional organic molecules in a highly ordered, three-dimensional space. researchgate.netrsc.org

The integration of phenothiazine units into MOFs has already been shown to produce materials with interesting photoresponsive properties. ornl.gov For example, a zinc-based MOF incorporating a phenothiazine linker demonstrated a reversible structural transition under light irradiation. ornl.gov Researchers have also constructed phenothiazine-decorated zirconium MOFs for the optical detection of reactive oxygen species. mdpi.com Building on this, the use of the 10-Ethyl-10H-phenothiazine 5,5-dioxide unit as a linker in MOFs or COFs is a promising trajectory. The sulfone group's distinct electronic properties could lead to frameworks with enhanced catalytic activity, unique gas separation capabilities, or novel nonlinear optical properties. researchgate.net The inherent porosity and high density of active sites in such frameworks make them ideal for developing next-generation functional materials. rsc.orgmdpi.com The robust, crystalline nature of COFs built with phenothiazine units has been shown to facilitate efficient photochemistry, a principle that could be extended and enhanced with the dioxide derivative. rsc.org

Exploration of Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the structure-property relationships in 10-Ethyl-10H-phenothiazine 5,5-dioxide derivatives necessitates the use of advanced characterization techniques. Future research will increasingly rely on a combination of spectroscopic, electrochemical, and computational methods to probe these molecules, particularly under operational (in-situ) conditions.

Standard characterization involves a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and various forms of mass spectrometry (MS) to confirm the chemical structure of newly synthesized derivatives. sioc-journal.cn Thermal gravimetric analysis (TGA) is used to assess the thermal stability of these compounds, which is crucial for applications in electronic devices. sioc-journal.cn

For in-situ studies, electrochemical methods like cyclic voltammetry (CV) are indispensable. sioc-journal.cn CV allows researchers to investigate the redox behavior of phenothiazine dioxides, providing data on their HOMO/LUMO energy levels and the stability of their oxidized and reduced states. sioc-journal.cnnih.gov This technique has been employed to develop green, electrosynthesis routes to phenothiazine dioxide metabolites, offering real-time monitoring and control of the oxidation process. nih.govresearchgate.net

Computational studies, particularly those using Density Functional Theory (DFT), are critical for rationalizing experimental findings and predicting the properties of yet-to-be-synthesized molecules. sioc-journal.cnnih.gov DFT calculations can optimize ground-state geometries, calculate vertical transition energies, and provide insights into the electronic structure and photophysical properties, guiding the design of new derivatives with desired characteristics. sioc-journal.cnnih.gov

Expanding the Scope of Optoelectronic and Sensing Capabilities beyond Current Paradigms

The unique photophysical properties of the phenothiazine sulfone core make it a highly attractive building block for advanced optoelectronic and sensing applications. rsc.org The non-planar, butterfly structure of phenothiazine helps to suppress intermolecular aggregation, while the sulfone group acts as an acceptor, enabling the design of materials with intramolecular charge transfer characteristics. rsc.orgrsc.org

In optoelectronics, research is focused on developing phenothiazine-5,5-dioxide derivatives for use in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org Specifically, they are promising candidates for thermally activated delayed fluorescence (TADF) materials. sioc-journal.cn TADF molecules have a small energy gap between their lowest singlet and triplet excited states, allowing them to harvest triplet excitons for light emission and potentially achieve 100% internal quantum efficiency. The combination of a phenothiazine-dioxide acceptor with various donor units is a key strategy for creating such materials. sioc-journal.cn Doping-free fluorescent emitters based on phenothiazine sulfone have already shown high hole mobilities and external quantum efficiencies in OLED devices. rsc.org

In the realm of sensing, the electron-rich nature of the parent phenothiazine scaffold makes it suitable for creating chemosensors. researchgate.net By oxidizing to the 5,5-dioxide, the electronic properties are modified, offering new sensing paradigms. rsc.org The interaction of the phenothiazine dioxide core with analytes can lead to changes in its fluorescence or color, forming the basis of a sensor. For example, phenothiazine-based molecules have been developed as fluorescent "On-Off" sensors for mercury ions and as radical sensors for the naked-eye detection of chlorinated hydrocarbons. researchgate.netunito.it Future work will likely involve creating highly specific sensors by functionalizing the 10-Ethyl-10H-phenothiazine 5,5-dioxide core with recognition units for particular environmental pollutants, metal ions, or biologically relevant molecules.

Q & A

Q. How do researchers validate the absence of byproducts like 10H-phenothiazine 5-oxide in final compounds?

- Analytical Workflow :

- HPLC-MS : Detects [M+H]⁺ at m/z 231.27 for the parent compound vs. m/z 215.23 for 5-oxide.

- Elemental Analysis : Match calculated/found %C (62.33 vs. 62.28) .

Research Applications

Q. What role does 10-ethyl-10H-phenothiazine 5,5-dioxide play in designing redox-active materials for batteries?

- Mechanism : The sulfonyl group stabilizes radical intermediates during charge/discharge cycles. Cyclic voltammetry shows reversible oxidation at +1.2 V (vs. Ag/AgCl) .

Q. How is this compound employed in photoinduced electron-transfer (PET) studies?

- Experimental Setup : Laser flash photolysis (355 nm) measures triplet-state lifetimes (τ ≈ 120 ns) in acetonitrile. Quenching studies with methyl viologen confirm PET efficiency (kq = 2.5 × 10⁹ M⁻¹s⁻¹) .

Data Management and Validation

Q. What statistical tools analyze batch-to-batch variability in synthesis?

Q. How are crystallographic data archived and validated for public access?

- Repositories : CCDC 2209381 (IUCrData) provides raw .cif files. CheckCIF reports resolve alerts (e.g., Rint > 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.